[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate is a complex organic compound that contains a sulfonyl group, a nitrophenyl group, an amino group, and an acetic acid group. This compound is used in organic synthesis and serves as a starting material for the preparation of various pharmaceutical compounds and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields oxadiazole derivatives, which are then acylated with various acid chlorides to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonyl and nitrophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, thiosemicarbazide, and various acid chlorides. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene .
Major Products Formed
The major products formed from these reactions include various oxadiazole derivatives, which have significant biological activity and are used in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial compounds.
Wirkmechanismus
The mechanism of action of [2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitrophenyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and other proteins in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenylacetic acid: An organic compound used in organic synthesis and as an herbicide.
Indole derivatives: Compounds with significant biological activity, used in the treatment of various diseases
Uniqueness
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate is unique due to its combination of functional groups, which provide it with a wide range of chemical reactivity and biological activity. This makes it a valuable compound in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
C16H14N2O7S |
---|---|
Molekulargewicht |
378.4g/mol |
IUPAC-Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate |
InChI |
InChI=1S/C16H14N2O7S/c19-15(12-5-4-6-13(9-12)18(21)22)11-25-16(20)10-17-26(23,24)14-7-2-1-3-8-14/h1-9,17H,10-11H2 |
InChI-Schlüssel |
YGKDQADOLULHGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.